molecular formula C10H16O4 B12669039 2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester CAS No. 69701-99-1

2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester

Cat. No.: B12669039
CAS No.: 69701-99-1
M. Wt: 200.23 g/mol
InChI Key: VWAQEEYHYXPMHK-UHFFFAOYSA-N
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Description

2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester, also known as Vinyldioxolan, is an organic compound with the chemical formula C10H16O4. It is a colorless liquid that is soluble in organic solvents such as alcohols and ethers. This compound is used as an intermediate in organic synthesis and as an additive in polymers and coatings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester involves several steps:

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Polymers: Used in coatings and adhesives.

    Substituted Derivatives: Various functionalized compounds depending on the nucleophile used.

    Carboxylic Acid and Alcohol: Products of hydrolysis.

Scientific Research Applications

2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.

    Medicine: Explored for its role in the development of new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of high-performance coatings, adhesives, and resins.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester involves its ability to undergo polymerization and form cross-linked networks. These networks can encapsulate active ingredients, making it useful in drug delivery systems. The ester group can also participate in hydrolysis reactions, releasing the active compound in a controlled manner .

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, methyl ester:

    2-Propenoic acid, 3-phenyl-, methyl ester:

Uniqueness

2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester is unique due to the presence of the dioxolan ring, which imparts specific reactivity and properties. This makes it particularly useful in applications requiring biocompatibility and controlled release .

Properties

CAS No.

69701-99-1

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl prop-2-enoate

InChI

InChI=1S/C10H16O4/c1-4-9(11)12-6-8-7-13-10(3,5-2)14-8/h4,8H,1,5-7H2,2-3H3

InChI Key

VWAQEEYHYXPMHK-UHFFFAOYSA-N

Canonical SMILES

CCC1(OCC(O1)COC(=O)C=C)C

Origin of Product

United States

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